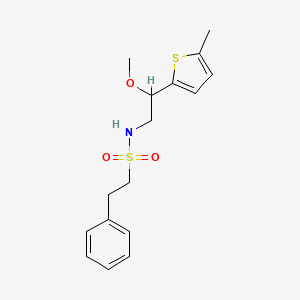

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential as inhibitors for various enzymes. In the first paper, the authors describe the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are high-affinity inhibitors of kynurenine 3-hydroxylase. The synthesis involved creating compounds with significant inhibitory activity, as demonstrated by their low IC50 values, indicating a strong ability to inhibit the target enzyme. The synthesis process aimed to optimize the structure-activity relationship (SAR) to achieve the desired biochemical properties .

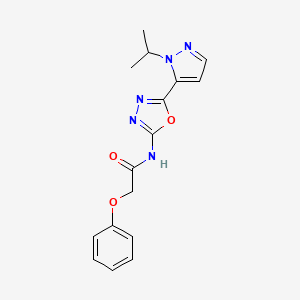

Molecular Structure Analysis

The second paper provides an in-depth analysis of the molecular structures of six closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides. The study includes an isolated reaction intermediate and discusses the molecular conformations and hydrogen bonding patterns observed in these compounds. The molecules exhibited varying degrees of disorder, with some being fully ordered and others disordered over two sets of atomic sites. The presence of intramolecular N-H...O hydrogen bonds was consistent across the compounds, influencing the molecular conformation and stability .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide, they do provide insights into the reactivity of similar sulfonamide compounds. The papers suggest that these compounds can participate in hydrogen bonding interactions, which could influence their reactivity in biological systems. The synthesis of these compounds likely involves steps that ensure the preservation of the sulfonamide group, which is crucial for their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in both papers are influenced by their molecular structures. The presence of disordered and ordered forms, as well as intramolecular hydrogen bonding, can affect properties such as solubility, melting points, and crystallinity. These properties are essential for the compounds' biological activity and their potential as pharmaceutical agents. The papers highlight the importance of these properties in the design and synthesis of new compounds with desired biological activities .

Wissenschaftliche Forschungsanwendungen

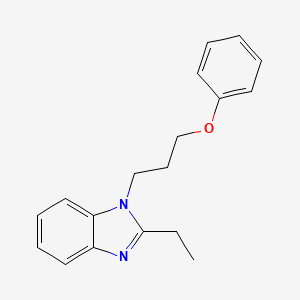

Cognitive Enhancing Properties

SB-399885, a compound structurally related to N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide, has been identified as a potent, selective 5-HT6 receptor antagonist with notable cognitive-enhancing properties. This compound demonstrates high affinity for human recombinant and native 5-HT6 receptors and has shown significant potential in reversing scopolamine-induced deficits in rat models, suggesting its utility in addressing cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Endothelin Receptor Antagonism

Research has explored the effectiveness of endothelin receptor antagonists in preventing cerebral vasospasm following subarachnoid hemorrhage. Compounds such as bosentan, which shares a structural similarity with the sulfonamide moiety of this compound, have demonstrated potential in reducing the constriction of blood vessels in animal models, indicating a promising avenue for therapeutic intervention in vasospasm and related cardiovascular disorders (Zuccarello et al., 1996).

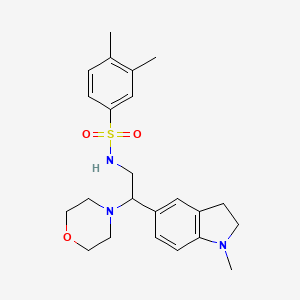

Antiproliferative Activity

N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, related in structure to this compound, have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines. Some of these compounds have shown significant activity, particularly against breast cancer and neuroblastoma cell lines, highlighting their potential as lead compounds for anticancer drug development (Motavallizadeh et al., 2014).

Eigenschaften

IUPAC Name |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S2/c1-13-8-9-16(21-13)15(20-2)12-17-22(18,19)11-10-14-6-4-3-5-7-14/h3-9,15,17H,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNMDZPLDBFMBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNS(=O)(=O)CCC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2499955.png)

![2-methoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2499962.png)

![(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B2499970.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2499974.png)